molecular formula C12H16ClN3O B12218945 3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12218945
M. Wt: 253.73 g/mol
InChI Key: SZKQNVOVPGSEDO-UHFFFAOYSA-N
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Description

3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Methanol or ethanol
  • Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and pH
  • Purification steps such as crystallization and filtration to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid
  • 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide

Uniqueness

3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)7-13-6-10-3-2-4-12(16)5-10;/h2-5,8-9,13,16H,6-7H2,1H3;1H

InChI Key

SZKQNVOVPGSEDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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